Benzene, 1-butyl-4-methyl-

描述

Benzene, 1-butyl-4-methyl- is a useful research compound. Its molecular formula is C11H16 and its molecular weight is 148.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzene, 1-butyl-4-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1-butyl-4-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

. The primary targets of this compound are not well-documented in the literature.

Mode of Action

It is known that benzene derivatives can undergo electrophilic substitution reactions .

Biochemical Pathways

Benzene derivatives are known to undergo reactions such as nitration, bromination, and friedel-crafts alkylation .

Pharmacokinetics

The molecular weight of 1482447 g/mol may influence its bioavailability.

Result of Action

Benzene derivatives can undergo free radical reactions , which may result in various chemical transformations.

生物活性

Benzene, 1-butyl-4-methyl- (also known as p-butyl-m-xylene) is a substituted aromatic compound with various applications in industrial and research settings. Understanding its biological activity is critical for assessing its potential impacts on health and the environment. This article synthesizes existing research findings, case studies, and data tables related to its biological activity.

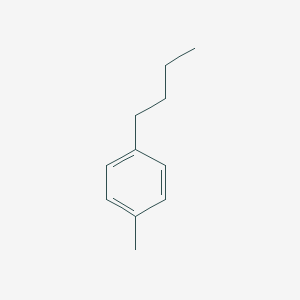

Chemical Structure and Properties

Benzene, 1-butyl-4-methyl- has the following chemical structure:

- Molecular Formula : CH

- Molecular Weight : 148.25 g/mol

- CAS Number : 1595-05-7

The compound features a butyl group and a methyl group attached to a benzene ring, influencing its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that Benzene, 1-butyl-4-methyl- exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential endocrine-disrupting effects. Below is a summary of key findings:

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of benzene derivatives. For instance, compounds similar to Benzene, 1-butyl-4-methyl- have shown effectiveness against various bacterial strains.

| Compound | Concentration (mM) | Zone of Inhibition (mm) |

|---|---|---|

| Benzene, 1-butyl-4-methyl- | 8 | 10 |

| E. coli | 8 | 9 |

| S. aureus | 8 | 7 |

| B. subtilis | 8 | 6 |

These results suggest that Benzene, 1-butyl-4-methyl- may possess significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus .

Anti-inflammatory Activity

In vivo studies have demonstrated that benzene derivatives can inhibit inflammation. For example, in a carrageenan-induced rat paw edema model, certain derivatives exhibited up to 94.69% inhibition of edema at specific doses . This suggests potential therapeutic applications in treating inflammatory conditions.

Case Study: Occupational Exposure

A study investigating the effects of occupational exposure to BTEX compounds (including benzene derivatives) among petrol station attendants highlighted the health risks associated with prolonged exposure. Symptoms included neurological and respiratory issues, emphasizing the need for monitoring biological exposure indices .

Case Study: Endocrine Disruption Potential

The European Commission's Scientific Committee on Consumer Safety has assessed the endocrine-disrupting potential of butyl compounds, including those structurally related to Benzene, 1-butyl-4-methyl-. Findings indicated that these compounds could interfere with hormonal functions in humans and wildlife .

Research Findings

Recent research has focused on the metabolic pathways and toxicological profiles of benzene derivatives:

科学研究应用

Industrial Applications

1.1 Solvent and Chemical Intermediate

Benzene, 1-butyl-4-methyl- is commonly used as a solvent in various chemical reactions and processes. Its ability to dissolve a wide range of organic compounds makes it valuable in the formulation of paints, coatings, and adhesives. Additionally, it serves as an intermediate in the synthesis of other chemicals, particularly in the production of specialty chemicals and fragrances.

1.2 Additive in Fuels

This compound can be utilized as an additive in fuels to improve combustion efficiency and reduce emissions. Its incorporation into gasoline formulations can enhance octane ratings, making it beneficial for automotive applications.

1.3 Polymer Production

Benzene, 1-butyl-4-methyl- is also employed in the production of polymers and resins. It contributes to the development of materials with desirable properties such as flexibility, durability, and resistance to environmental factors.

Research Applications

2.1 Chemical Research

In academic and industrial research settings, benzene, 1-butyl-4-methyl- is utilized as a model compound for studying electrophilic substitution reactions typical of aromatic compounds. Its reactivity provides insights into reaction mechanisms that are fundamental to organic chemistry.

2.2 Toxicology Studies

Research involving benzene derivatives often focuses on their toxicological profiles. Studies have been conducted to assess the potential health risks associated with exposure to this compound, particularly regarding its effects on human health and the environment.

Synthesis of Functionalized Aromatics

A study demonstrated the use of benzene, 1-butyl-4-methyl- in synthesizing functionalized aromatic compounds through Friedel-Crafts alkylation reactions. The results indicated that varying reaction conditions could significantly affect product yield and selectivity, showcasing its utility in synthetic organic chemistry.

Environmental Impact Assessment

Research has been conducted to evaluate the environmental impact of benzene, 1-butyl-4-methyl-. Investigations into its degradation pathways revealed that this compound can persist in certain environments but can be effectively broken down by specific microbial populations under anaerobic conditions.

属性

IUPAC Name |

1-butyl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16/c1-3-4-5-11-8-6-10(2)7-9-11/h6-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBBKUBSYOVDBBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074272 | |

| Record name | Benzene, 1-butyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1595-05-7 | |

| Record name | 1-Butyl-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1595-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-butyl-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001595057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-butyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。